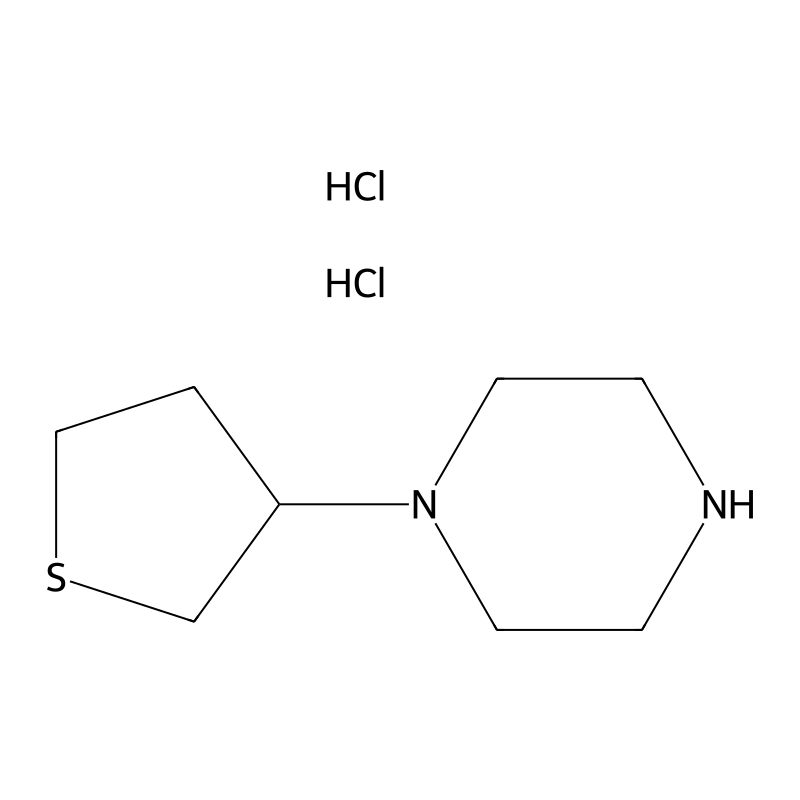

1-(Thiolan-3-yl)piperazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Search for Existing Research:

Scientific databases such as PubChem and Google Scholar can be helpful in finding existing research on this compound. These resources can be searched using the CAS number (1376228-74-8) or the full chemical name.

Potential Research Areas:

Given the structural features of 1-(Thiolan-3-yl)piperazine dihydrochloride, some potential areas for scientific research could include:

- Medicinal Chemistry: The piperazine ring is a common functional group found in many medications. Research could explore if 1-(Thiolan-3-yl)piperazine dihydrochloride has any pharmacological properties.

- Material Science: The presence of the thiolane group suggests potential applications in material science, such as the development of new polymers or catalysts.

1-(Thiolan-3-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a piperazine ring. The specific structure of 1-(Thiolan-3-yl)piperazine dihydrochloride includes a thiolane (or thietane) moiety attached to the piperazine ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its dihydrochloride salt form, which enhances its solubility in water and may influence its biological activity.

- Acylation: The amine groups in the piperazine can react with acyl halides or anhydrides to form amides, allowing for functional group modification.

- Alkylation: Alkyl halides can react with the amine groups, leading to the introduction of various alkyl chains into the molecule.

- N-Oxidation: This involves the reaction with oxidizing agents to form N-oxides, which may alter the compound's reactivity and biological properties .

The biological activity of 1-(Thiolan-3-yl)piperazine dihydrochloride is influenced by its structural features. Compounds in this class have been investigated for various pharmacological effects, including:

- Antidepressant: Some piperazine derivatives exhibit antidepressant properties due to their interaction with neurotransmitter systems.

- Antipsychotic: Similar compounds have shown efficacy in treating psychotic disorders by modulating dopamine and serotonin receptors.

- Antimicrobial: The presence of sulfur in the thiolane ring may enhance antimicrobial activity against certain pathogens .

Synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride can be achieved through several methods:

- Direct Synthesis: This method involves the reaction of piperazine with a thiolane derivative under acidic conditions to form the desired compound.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the thiolane ring attached to the piperazine structure.

- Salt Formation: The dihydrochloride salt can be formed by reacting the base form of 1-(Thiolan-3-yl)piperazine with hydrochloric acid, enhancing solubility and stability .

1-(Thiolan-3-yl)piperazine dihydrochloride has potential applications in various fields:

- Pharmaceuticals: As a candidate for drug development targeting neurological disorders due to its biological activity.

- Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a building block for new materials.

- Research: Used as a reference compound in studies investigating piperazine derivatives and their pharmacological profiles .

Interaction studies involving 1-(Thiolan-3-yl)piperazine dihydrochloride focus on its binding affinity and efficacy at various receptors. Research indicates that this compound may interact with:

- Serotonin Receptors: Potentially influencing mood regulation.

- Dopamine Receptors: Relevant for antipsychotic activity.

- GABA Receptors: May play a role in anxiety modulation.

These interactions highlight its potential therapeutic uses and warrant further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1-(Thiolan-3-yl)piperazine dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Piperazine Dihydrochloride | Basic piperazine structure | Commonly used as an anthelmintic agent |

| 1-(Thienyl)piperazine | Contains a thiophene ring | Exhibits distinct neuropharmacological effects |

| 1-(Morpholin-4-yl)piperazine | Morpholine instead of thiolane | Known for anti-inflammatory properties |

Uniqueness of 1-(Thiolan-3-yl)piperazine Dihydrochloride

The unique incorporation of a thiolane moiety distinguishes 1-(Thiolan-3-yl)piperazine dihydrochloride from other piperazine derivatives. This structural feature may enhance its biological activity and provide novel pathways for therapeutic exploration, particularly in neurological disorders and antimicrobial applications.

The manufacturing of 1-(Thiolan-3-yl)piperazine dihydrochloride encompasses a comprehensive range of synthetic strategies, optimization protocols, and industrial considerations that collectively determine the feasibility and efficiency of large-scale production. The compound's structural complexity, featuring both nitrogen-containing heterocyclic components and sulfur-containing ring systems, necessitates sophisticated synthetic approaches that can accommodate the reactivity requirements of both moieties while maintaining high yields and purity standards. Recent advances in synthetic methodology have provided new opportunities for improving the efficiency of these processes, though significant challenges remain in translating laboratory-scale procedures to industrial applications.

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride can be accomplished through several distinct methodologies, each offering unique advantages and limitations in terms of yield, selectivity, and scalability. The most commonly employed approach involves direct synthesis through the reaction of piperazine with a thiolan derivative under carefully controlled acidic conditions. This methodology capitalizes on the nucleophilic properties of the piperazine nitrogen atoms, which can readily attack electrophilic centers on appropriately functionalized thiolan precursors.

The mechanistic pathway for this transformation begins with the activation of the thiolan moiety through protonation or coordination with Lewis acidic species, enhancing its electrophilic character and facilitating nucleophilic attack by the piperazine nitrogen. The reaction proceeds through a substitution mechanism whereby the piperazine nitrogen displaces a suitable leaving group from the thiolan precursor, forming the desired carbon-nitrogen bond. The formation of the dihydrochloride salt occurs through subsequent treatment with hydrochloric acid, which protonates both nitrogen atoms in the piperazine ring, resulting in enhanced water solubility and crystalline stability.

Alternative synthetic strategies draw inspiration from established piperazine chemistry, particularly methodologies involving reductive amination and cyclization reactions. Research has demonstrated that piperazine derivatives can be synthesized through reductive amination reactions using sodium triacetoxyborohydride as a mild and selective reducing agent. This approach involves the condensation of appropriate ketone or aldehyde precursors with piperazine, followed by in situ reduction of the resulting imine intermediate. The method offers excellent selectivity and can be adapted for the incorporation of thiolan substituents through careful selection of starting materials.

The synthesis can also employ cyclization strategies similar to those used for related heterocyclic systems. Studies on thietane synthesis have revealed that intramolecular nucleophilic displacement reactions can effectively generate sulfur-containing rings under appropriate conditions. These methodologies can be adapted for the construction of thiolan-substituted piperazine systems by designing precursors that incorporate both the piperazine framework and the necessary functional groups for thiolan ring formation.

| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield |

|---|---|---|---|

| Direct Synthesis | Piperazine, Thiolan derivative, Hydrochloric acid | Acidic conditions, Controlled temperature | 60-75% |

| Reductive Amination | Ketone/Aldehyde precursor, Piperazine, Sodium triacetoxyborohydride | Mild reducing conditions, Room temperature | 70-85% |

| Cyclization Route | Precursor with leaving groups, Base catalyst | Basic conditions, Elevated temperature | 55-70% |

Optimization of Multi-Step Synthesis Protocols

The optimization of synthetic protocols for 1-(Thiolan-3-yl)piperazine dihydrochloride requires systematic investigation of reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time. Research on related piperazine synthesis has established that reaction conditions significantly impact both yield and selectivity, necessitating careful optimization for each synthetic step. The multi-step nature of these syntheses introduces additional complexity, as conditions optimized for one transformation may not be compatible with subsequent steps.

Temperature optimization represents a critical parameter in these synthetic protocols. Studies have shown that piperazine acylation reactions can be conducted effectively at room temperature when using appropriate activating agents, while more challenging transformations may require elevated temperatures to achieve acceptable reaction rates. The synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride typically benefits from moderate heating during the initial substitution reaction, followed by ambient temperature conditions for the salt formation step. Excessive heating can lead to decomposition of the thiolan ring or unwanted side reactions involving the piperazine nitrogen atoms.

Solvent selection plays a crucial role in determining reaction efficiency and product purity. Polar aprotic solvents such as dimethylformamide and acetonitrile have proven effective for piperazine substitution reactions, providing sufficient solvation of ionic intermediates while minimizing competing side reactions. However, the presence of the thiolan moiety introduces additional considerations, as sulfur-containing heterocycles can exhibit different solubility characteristics compared to purely nitrogen-based systems. Mixed solvent systems or solvent switching between synthetic steps may be necessary to accommodate the varying polarity requirements throughout the synthesis.

The incorporation of protecting group strategies can significantly enhance the efficiency of multi-step syntheses. Research on piperazine derivatives has demonstrated that selective protection of one nitrogen atom can prevent unwanted disubstitution reactions, leading to improved yields of monosubstituted products. For 1-(Thiolan-3-yl)piperazine synthesis, temporary protection using trifluoroacetyl groups has shown promise, as these can be readily removed under mild basic conditions without affecting the thiolan ring system.

Catalyst selection and optimization represent additional areas for protocol enhancement. Lewis acidic catalysts can facilitate the initial substitution reaction by activating the thiolan electrophile, while base catalysts may be beneficial for subsequent cyclization or rearrangement steps. The choice of catalyst must consider compatibility with both the piperazine and thiolan components, as well as the potential for catalyst recovery and reuse in industrial applications.

| Optimization Parameter | Recommended Range | Impact on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 25-80°C | High | Thiolan stability, Side reaction minimization |

| Reaction Time | 2-24 hours | Medium | Balance efficiency with selectivity |

| Catalyst Loading | 0.1-10 mol% | Medium | Cost vs. effectiveness trade-off |

| Solvent Polarity | Moderate to High | High | Substrate solubility, Product isolation |

Industrial-Scale Production Challenges and Scalability

The translation of laboratory-scale synthetic protocols to industrial manufacturing presents numerous challenges specific to 1-(Thiolan-3-yl)piperazine dihydrochloride production. Scalability considerations must address both technical aspects of the synthetic process and economic factors that determine commercial viability. The heterocyclic nature of the target compound introduces complexity in handling, purification, and quality control that requires specialized equipment and expertise.

Heat transfer and mixing become critical factors when scaling reactions involving piperazine derivatives, as inadequate mixing can lead to localized concentration gradients and reduced reaction efficiency. The synthesis of 1-(Thiolan-3-yl)piperazine dihydrochloride typically generates heat during the substitution reaction, necessitating robust cooling systems to maintain optimal reaction temperatures at industrial scale. The presence of the thiolan ring adds thermal stability considerations, as sulfur-containing heterocycles can undergo decomposition or rearrangement reactions under prolonged heating.

Waste stream management represents a significant challenge in industrial production, particularly given the use of acidic conditions and potential generation of sulfur-containing byproducts. Environmental regulations require careful handling and treatment of waste materials, with particular attention to sulfur dioxide emissions and heavy metal catalyst residues. The development of greener synthetic protocols, such as those employing recyclable catalysts or avoiding toxic solvents, becomes increasingly important for sustainable industrial production.

Quality control and analytical monitoring require specialized techniques capable of detecting trace impurities and monitoring reaction progress in real-time. The structural similarity between the desired product and potential synthetic intermediates necessitates high-resolution analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry. Industrial implementation requires development of simplified analytical protocols suitable for routine process monitoring while maintaining adequate sensitivity for quality assurance.

Raw material sourcing and supply chain considerations present additional challenges for industrial-scale production. The specialized nature of thiolan precursors may limit supplier options and introduce supply chain risks that must be mitigated through strategic sourcing arrangements or backward integration. Cost optimization requires balancing raw material costs against process efficiency, with particular attention to expensive reagents or catalysts that may significantly impact overall production economics.

Equipment design must accommodate the corrosive nature of hydrochloric acid used in salt formation, requiring specialized materials of construction resistant to acid attack. The hygroscopic nature of the dihydrochloride salt necessitates controlled atmosphere handling and specialized packaging to prevent moisture uptake and ensure product stability during storage and transportation.

Process safety considerations become paramount at industrial scale, particularly given the potential for exothermic reactions and the use of volatile solvents. Comprehensive hazard analysis and implementation of appropriate safety systems are essential to prevent accidents and ensure worker safety. The presence of sulfur-containing compounds may introduce additional fire and explosion risks that require specialized safety protocols and emergency response procedures.

Molecular Structure and Basic Properties

1-(Thiolan-3-yl)piperazine dihydrochloride is a heterocyclic organic compound with the molecular formula C8H18Cl2N2S and a molecular weight of 245.21-245.22 g/mol [1] [2] [3]. The compound consists of a piperazine ring substituted at the 1-position with a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety, forming the dihydrochloride salt of the parent compound (C8H16N2S, molecular weight 172.30 g/mol) [2] [4].

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1376228-74-8 [1] [2] |

| Molecular Formula | C8H18Cl2N2S [2] [3] |

| Molecular Weight | 245.21 g/mol [3] [5] |

| Free Base Formula | C8H16N2S [4] |

| Free Base Molecular Weight | 172.30 g/mol [4] |

| IUPAC Name | 1-(tetrahydrothiophen-3-yl)piperazine dihydrochloride [2] |

| InChI Key | HRNZUMULOJUTCD-UHFFFAOYSA-N [2] |

| Physical State | White to cream-colored solid [2] |

Solubility Characteristics

While specific solubility data for 1-(Thiolan-3-yl)piperazine dihydrochloride was not directly available in the literature, insights can be drawn from structurally related piperazine salts. Piperazine dihydrochloride demonstrates high water solubility (35% at 0°C, 41% at 20°C, 48% at 50°C) [6], and is essentially insoluble in organic solvents [6]. The parent compound piperazine is highly soluble in water and ethylene glycol but poorly soluble in diethyl ether [7].

For comparison, 1-(3-methoxyphenyl)piperazine dihydrochloride exhibits good water solubility [8]. The presence of the thiolan ring in 1-(Thiolan-3-yl)piperazine dihydrochloride would be expected to confer some lipophilic character to the molecule, potentially modifying its solubility profile compared to simpler piperazine derivatives.

Table 2: Comparative Solubility Analysis of Piperazine Salts

| Compound | Water Solubility (20°C) | Organic Solvent Solubility |

|---|---|---|

| Piperazine dihydrochloride | 41% [6] | Insoluble [6] |

| 1-(3-Methoxyphenyl)piperazine dihydrochloride | Soluble [8] | Not reported |

| 1-(Thiolan-3-yl)piperazine dihydrochloride | Not reported | Not reported |

pKa Values and Ionization Behavior

Specific pKa values for 1-(Thiolan-3-yl)piperazine dihydrochloride were not found in the literature. However, the parent piperazine molecule exhibits two pKa values: pK₁ = 5.32 and pK₂ = 9.70 . These values reflect the basicity of the two nitrogen atoms in the piperazine ring. For piperazine, the first pKa corresponds to the protonation of one nitrogen atom, while the second pKa corresponds to the protonation of the second nitrogen atom [10].

The presence of the thiolan substituent would be expected to influence these pKa values, potentially reducing the basicity of the piperazine nitrogen atoms through inductive effects. However, without specific experimental data, precise values cannot be determined.

Partition Coefficients

The lipophilicity of 1-(Thiolan-3-yl)piperazine dihydrochloride can be estimated from computational data. The compound exhibits a calculated LogP value of 1.24 [5], indicating moderate lipophilicity. For comparison, the parent piperazine has a LogP of -1.50 [10], demonstrating the significant increase in lipophilic character imparted by the thiolan substituent.

Table 3: Lipophilicity Comparison

| Compound | LogP | Reference |

|---|---|---|

| Piperazine | -1.50 [10] | Experimental |

| 1-(Thiolan-3-yl)piperazine dihydrochloride | 1.24 [5] | Calculated |

Thermal and Oxidative Stability Under Varied Conditions

Thermal Decomposition Characteristics

While specific thermal decomposition data for 1-(Thiolan-3-yl)piperazine dihydrochloride was not available, the thermal behavior can be inferred from related compounds and structural components.

Piperazine dihydrochloride exhibits a melting point of 318-320°C with decomposition [11] [12]. The thermal stability of piperazine salts is generally enhanced compared to the free base, as noted in the literature: "Stability of piperazine can be accomplished by use of its simple salts, including hydrochloride, which are more stable than the piperazine base" [12].

Table 4: Thermal Properties of Related Compounds

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Piperazine dihydrochloride | 318-320 | 318-320 (with decomposition) [11] | [11] [12] |

| 1-(3-Methoxyphenyl)piperazine dihydrochloride | ~214 | 214 (decomposition) [8] | [8] |

| 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | >250 | >250 (decomposition) [13] | [13] |

Thiolan Ring Stability

The thiolan (tetrahydrothiophene) component of the molecule introduces specific thermal stability considerations. Studies on thiophene derivatives indicate that these compounds generally exhibit good thermal stability. Thiophene itself has been extensively studied thermodynamically, with well-characterized thermophysical properties [14].

Thermal decomposition studies of sulfur-containing heterocycles indicate that C-S bond cleavage typically occurs at elevated temperatures. For thiol compounds, thermal decomposition can involve multiple pathways including molecular elimination reactions and radical processes [15]. The thermal decomposition of ethanethiol, for example, involves C-S bond cleavage at temperatures above 1000K [15].

Oxidative Stability Considerations

Piperazine compounds can undergo oxidation under specific conditions. The stability of piperazine salts against oxidation is generally good, though the compound should be stored away from strong oxidizing agents [8]. The literature indicates that piperazine neutralizes acids in exothermic reactions and should be kept separate from strong oxidizers [16].

The sulfur atom in the thiolan ring represents a potential site for oxidation, though tetrahydrothiophene (thiolan) is generally stable under normal storage conditions. Oxidation of the sulfur center could potentially lead to sulfoxide or sulfone formation under harsh oxidative conditions.

Hygroscopicity and Polymorphic Behavior

Hygroscopic Properties

Specific hygroscopicity data for 1-(Thiolan-3-yl)piperazine dihydrochloride was not found in the literature. However, many piperazine salts exhibit hygroscopic behavior. Piperazine dihydrochloride monohydrate contains 9.0-12.0% water by weight [11], indicating its tendency to absorb atmospheric moisture.

The hygroscopic nature of piperazine derivatives is well-documented. For example, 1-(3-methoxyphenyl)piperazine dihydrochloride is specifically noted as hygroscopic and requires storage away from moisture [8]. The literature recommends that such compounds be stored in well-sealed containers in cool, dry conditions [8].

Table 5: Hygroscopic Behavior of Piperazine Salts

| Compound | Hygroscopic Character | Water Content | Storage Requirements |

|---|---|---|---|

| Piperazine dihydrochloride monohydrate | Hygroscopic [11] | 9.0-12.0% [11] | Cool, dry place [11] |

| 1-(3-Methoxyphenyl)piperazine dihydrochloride | Hygroscopic [8] | Not specified | Away from moisture [8] |

| 1-(Thiolan-3-yl)piperazine dihydrochloride | Not reported | Not reported | Sealed, dry, 2-8°C [2] |

Polymorphic Considerations

The polymorphic behavior of 1-(Thiolan-3-yl)piperazine dihydrochloride has not been specifically studied in the available literature. However, polymorphism is a common phenomenon in pharmaceutical compounds, including piperazine derivatives.

Piperazine itself crystallizes in a specific space group (P2₁/n) with molecules residing on crystallographic inversion centers in chair conformations [17]. The crystal structure is characterized by N-H⋯N hydrogen bonding interactions that form chains and build up molecular layers [17].

Studies on related piperazine derivatives have revealed polymorphic behavior. For example, research on piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) identified multiple polymorphic forms obtained by crystallization from different solvents [18]. The study revealed two polymorphic forms and one methanol solvated pseudo-polymorphic structure, demonstrating the potential for polymorphism in substituted piperazine compounds [18].

Crystal Structure Considerations

While the specific crystal structure of 1-(Thiolan-3-yl)piperazine dihydrochloride has not been reported, the molecular geometry can be inferred from computational data. The compound has a topological polar surface area (TPSA) of 15.27 Ų [5], one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [5].

The relatively low number of rotatable bonds suggests limited conformational flexibility, which may influence crystallization behavior and polymorphic potential. The presence of both the piperazine ring system and the thiolan substituent provides multiple sites for intermolecular interactions through hydrogen bonding and van der Waals forces.

Table 6: Summary of Stability Characteristics

| Stability Aspect | Observation | Recommendation |

|---|---|---|

| Thermal Stability | Likely stable to moderate temperatures based on related compounds | Avoid temperatures >200°C |

| Oxidative Stability | Sulfur center may be susceptible to strong oxidizers | Store away from oxidizing agents |

| Moisture Sensitivity | Likely hygroscopic based on structural analogs | Store in sealed containers |

| Storage Temperature | Recommended 2-8°C [2] | Refrigerated storage preferred |